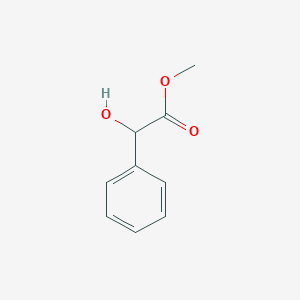

マンデル酸メチル

概要

説明

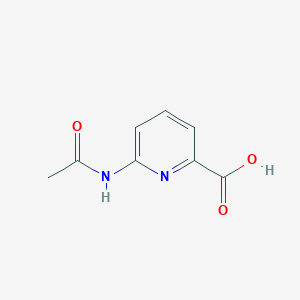

OSM-S-336は、特にオープンソースマラリアプロジェクトの文脈において、医薬品化学の分野で注目を集めている化合物です。この化合物は、マラリアの治療に有効性を示してきたアミノチエノピリミジン系に属しています .

科学的研究の応用

OSM-S-336 has been primarily investigated for its potential in treating malaria. It has shown promising activity against the malaria parasite in various biological evaluations . Additionally, its structure allows for modifications that can enhance its activity and selectivity, making it a valuable compound for further research in medicinal chemistry.

作用機序

OSM-S-336の正確な作用機序は完全には解明されていません。マラリア原虫内の特定の分子標的に作用すると考えられています。これらの相互作用は、必須の生物学的プロセスを阻害し、原虫の死につながる可能性があります .

類似の化合物との比較

類似の化合物

OSM-S-106: マラリアに対して活性を示してきた、アミノチエノピリミジン系にある別の化合物です.

TCMDC 132385: 生物学的活性が評価されている、類似の構造を持つ化合物です.

独自性

OSM-S-336は、メタスルホンアミド基など、特定の構造的特徴のためにユニークです。これは、その活性に必要とされるように見えます .さらに、アミン基の変異により、特定の置換は活性を大幅に影響させることが示されており、その精密な化学構造の重要性を強調しています .

準備方法

合成経路と反応条件

OSM-S-336の合成には、チエノピリミジン骨格の構築が含まれます。この方法は、約50%の収率を維持しながら合成的に実行可能であることが判明しました .

工業生産方法

OSM-S-336の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、おそらくラボの合成方法のスケールアップを含むでしょう。これには、収率と純度を向上させるための反応条件の最適化、およびプロセスが費用対効果が高く、環境に優しいことを保証することが含まれます。

化学反応の分析

反応の種類

OSM-S-336は、以下を含むさまざまな化学反応を受けることができます。

酸化: この反応は電子の損失を伴い、酸化剤によって促進される可能性があります。

還元: この反応は電子の獲得を伴い、還元剤によって促進される可能性があります。

置換: この反応は、1つの原子または原子のグループを別の原子またはグループと置き換えることを伴います。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: 一般的な試薬には、さまざまな条件下でのハロゲンと求核剤があります。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。

科学研究への応用

OSM-S-336は、主にマラリア治療の可能性について調査されてきました。さまざまな生物学的評価において、マラリア原虫に対して有望な活性を示してきました .さらに、その構造は、活性を高め、選択性を向上させることができる修飾を可能にするため、医薬品化学におけるさらなる研究のための貴重な化合物となっています。

類似化合物との比較

Similar Compounds

OSM-S-106: Another compound in the aminothienopyrimidine series that has shown activity against malaria.

TCMDC 132385: A compound with a similar structure that has been evaluated for its biological activity.

Uniqueness

OSM-S-336 is unique due to its specific structural features, such as the meta sulfonamide group, which appears necessary for its activity . Additionally, variations in the amine group have shown that certain substitutions can significantly impact its activity, highlighting the importance of its precise chemical structure .

特性

IUPAC Name |

methyl 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITATYELQCJRCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871907 | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-87-6, 771-90-4 | |

| Record name | (±)-Methyl mandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4358-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl mandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl mandelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (±)-glycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl phenylglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

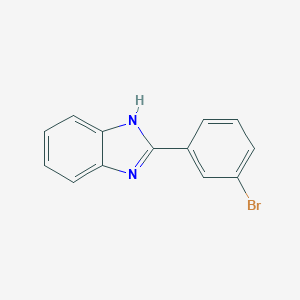

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl mandelate?

A1: Methyl mandelate has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.

Q2: What spectroscopic techniques have been used to characterize methyl mandelate?

A2: Researchers have employed a variety of spectroscopic methods to study methyl mandelate, including:

- Infrared (IR) Spectroscopy: IR spectroscopy has been particularly useful for studying the intramolecular hydrogen bonding in methyl mandelate, specifically the influence of different solvents on the O–H and >C=O stretching frequencies. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have provided information about the conformation of methyl mandelate and its interactions with chiral selectors like β-cyclodextrin. [, ]

- Vibrational Circular Dichroism (VCD): VCD spectroscopy, combined with computational methods, has helped to elucidate the solvent effects on the vibrational modes of methyl mandelate in different solutions. []

- Ultraviolet (UV) Spectroscopy: Coupled with IR spectroscopy in a double-resonance setup, UV spectroscopy has enabled the characterization of the hydrogen bond topology in complexes of methyl mandelate with other molecules, providing insights into chiral recognition. [, ]

Q3: Can methyl mandelate act as a reactant in catalytic reactions?

A3: Yes, methyl mandelate can serve as a starting material in various catalytic reactions. For example, it undergoes oxidative homocoupling when treated with titanium tetrachloride (TiCl4) and an amine at room temperature. [] In the presence of an aldehyde (ArCHO), a syn-diastereoselective aldol condensation occurs instead of dimerization. Furthermore, adding aniline (PhNH2) leads to an exclusive Mannich-type syn-diastereoselective reaction. []

Q4: How is methyl mandelate used in asymmetric synthesis?

A4: Methyl mandelate, particularly its enantiopure (S)-isomer, serves as a valuable starting material in the stereoselective synthesis of substituted piperidines. This approach has been successfully employed in the total asymmetric synthesis of (+)-dienomycin C, an alkaloid with potential biological activity. []

Q5: What is the significance of the chirality of methyl mandelate?

A5: Methyl mandelate exists as two enantiomers due to a chiral center. This chirality is crucial for its biological interactions and applications as a chiral building block in synthesis. The ability to separate these enantiomers is essential for various pharmaceutical and chemical processes.

Q6: What methods have been explored for the enantiomeric separation of methyl mandelate?

A6: Researchers have investigated various techniques for the enantioselective separation of methyl mandelate, including:

- Gas Chromatography: Using a β-cyclodextrin chiral stationary phase, enantiomers of methyl mandelate can be separated by gas chromatography. Thermodynamic parameters calculated from this process suggest an enthalpy-driven separation mechanism, primarily influenced by interactions between methyl mandelate and the outer surface of the β-cyclodextrin cavity. []

- Liquid Chromatography: Several chiral stationary phases have been successful in separating methyl mandelate enantiomers, including:

- Crosslinked cyclodextrin gels: Both α- and β-cyclodextrin gels have been used, with β-CD-E showing preferential binding to the L-(+)-isomer and high resolution capability. []

- Amylose 3,5-dimethylphenylcarbamate (Chiralpak IA): Studies using this stationary phase have revealed characteristic modifier concentration points where changes in the mobile phase composition lead to significant shifts in enantioselectivity, highlighting the impact of solvent interactions on the separation process. []

- Tris-(3,5-dimethylphenyl)carbamoyl cellulose: Investigations using this stationary phase have uncovered unusual adsorption behavior and provided valuable insights into the thermodynamic and kinetic aspects of chiral recognition. [, ]

- Chiral Metal–Organic Frameworks (MOFs): Robust Zr-based MOFs functionalized with chiral amine-alcohol groups have demonstrated high enantioselectivity in the adsorption separation of racemic methyl mandelate. These MOFs offer high chemical stability, abundant binding sites, and large chiral pores, making them promising materials for enantioselective separations. []

Q7: How does the chirality of methyl mandelate influence its aggregation behavior?

A7: Studies have revealed a fascinating interplay between chirality and aggregation in methyl mandelate. The relative chirality of the monomers significantly influences the dimerization process. Spectroscopic and computational analyses have shown that the most stable homochiral dimer forms two intermolecular O–H⋯OC hydrogen bonds, while the more strongly bound heterochiral dimer only involves one. This highlights the delicate balance between dispersion forces and hydrogen bonding in chirality discrimination. [] In the bulk phase, different hydrogen-bond patterns compete, leading to variations in volatility between enantiopure and racemic methyl mandelate crystals. []

Q8: How have computational methods contributed to understanding methyl mandelate?

A8: Computational chemistry has played a crucial role in complementing experimental studies on methyl mandelate:

- Conformational Analysis: Density Functional Theory (DFT) calculations have been extensively employed to identify and characterize the stable conformers of methyl mandelate, providing valuable insights into its structural preferences and the factors influencing its interactions with other molecules. []

- Chiral Recognition: DFT calculations have been instrumental in rationalizing the enantioselective binding of methyl mandelate with chiral selectors like β-cyclodextrin. These calculations have revealed the crucial role of short-range dispersion forces in driving both complex formation and enantiodiscrimination. []

- Reaction Mechanism Studies: DFT methods have been applied to elucidate the gas-phase elimination kinetics of methyl mandelate, providing theoretical estimations of thermodynamic and kinetic parameters that are in good agreement with experimental data. These studies suggest a concerted, non-synchronous mechanism involving a two-step process with a lactone intermediate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)